An In-depth Technical Guide to 5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0): A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0): A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of 5-Fluoro-4-methyl-2-nitrophenol, a key chemical intermediate in pharmaceutical research and development. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights into its potential applications by examining its structural features and the reactivity of analogous compounds. The guide is designed to empower researchers with the foundational knowledge needed to effectively utilize this versatile molecule in the synthesis of novel bioactive agents.
Core Chemical and Physical Properties
5-Fluoro-4-methyl-2-nitrophenol is a substituted aromatic compound whose value in medicinal chemistry stems from its unique combination of functional groups. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 83341-28-0 | [1][2] |
| Molecular Formula | C₇H₆FNO₃ | [1][2] |
| Molecular Weight | 171.13 g/mol | [1][2] |
| Appearance | Yellow powder | [3] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, stored under nitrogen | [1] |
| Melting Point | No data available in searched literature. | |
| Boiling Point | No data available in searched literature. | |
| Solubility | No specific data available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols based on its phenolic structure. | |
| Topological Polar Surface Area (TPSA) | 63.37 Ų | [1] |
| LogP (calculated) | 1.74792 | [1] |
Chemical Structure:
Caption: Chemical structure of 5-Fluoro-4-methyl-2-nitrophenol.
The Strategic Importance in Medicinal Chemistry
The synthetic value of 5-Fluoro-4-methyl-2-nitrophenol is derived from the interplay of its three key functional groups on a stable aromatic scaffold. This combination provides multiple avenues for chemical modification, making it a highly versatile starting material for creating diverse molecular libraries.
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The Role of the Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4][5] Its high electronegativity and small size can significantly alter a molecule's physicochemical properties.[6][7] Specifically, a fluorine substituent can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug.[8]
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5]
-
Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.[5]
-
-
The Reactivity of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities. Its reduction to an amino group is a particularly common and powerful transformation in pharmaceutical synthesis, opening up a plethora of subsequent reactions such as amide bond formation, sulfonylation, and diazotization.
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The Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group allows for reactions such as ether and ester formation. This provides a convenient handle for attaching various side chains or linking the molecule to other scaffolds.
Potential Synthetic Transformations
Caption: Potential synthetic pathways for 5-Fluoro-4-methyl-2-nitrophenol.
Illustrative Experimental Protocol: Reduction of a Nitro Group (Analogous Compound)
The reduction of the nitro group to an amine is a cornerstone transformation for this class of compounds. While a specific protocol for 5-Fluoro-4-methyl-2-nitrophenol is not published, the following general procedure for the reduction of a substituted nitrophenol serves as a reliable template.
Objective: To synthesize the corresponding aminophenol derivative.
Materials:
-
Substituted nitrophenol (1 equivalent)
-
Iron powder (3-5 equivalents)
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (catalytic amount)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the nitrophenol and iron powder in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Initiation: Add a small amount of ammonium chloride or a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Wash the celite pad with ethanol. Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous solution can then be extracted with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminophenol. Further purification can be achieved by column chromatography or recrystallization if necessary.
Causality and Self-Validation: This iron-mediated reduction is a classic and robust method chosen for its cost-effectiveness and efficiency. The reaction progress is easily monitored by TLC, with the product typically showing a different Rf value and often a change in color under UV light. The successful formation of the amine can be confirmed by the appearance of N-H stretching bands in the IR spectrum and the disappearance of the characteristic nitro group stretches.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Fluoro-4-methyl-2-nitrophenol are not publicly available, its key spectroscopic features can be predicted based on its structure.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The aromatic protons will likely appear as doublets or doublets of doublets, with coupling constants influenced by the adjacent fluorine atom. The methyl group should appear as a singlet, and the phenolic proton as a broad singlet.
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¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon atoms bonded to the electronegative fluorine, oxygen, and nitro groups will be shifted downfield. The C-F coupling will be observable.
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FT-IR: The spectrum should exhibit a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3500 cm⁻¹). Characteristic strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-F stretching vibrations will also be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.
Safety and Handling
5-Fluoro-4-methyl-2-nitrophenol is classified as an irritant.[2] As with all nitrophenolic compounds, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
5-Fluoro-4-methyl-2-nitrophenol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for synthetic diversification, while the incorporated fluorine atom offers a strategic tool for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. Although detailed experimental data for this specific compound is sparse in the public domain, a thorough understanding of the chemistry of its functional groups allows for the rational design of synthetic routes towards novel bioactive compounds. Researchers are encouraged to perform careful characterization and optimization when utilizing this promising intermediate in their synthetic endeavors.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Al-Ostoot, F.H., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]
-
Oceanchem Group Limited. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
-
PubChem. 2-Fluoro-4-methyl-5-nitrophenol. [Link]
-
Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398-8427. [Link]
- Patsnap.
-
Al-Hourani, B. J., & Sharma, S. K. (2020). Importance of Fluorine in Benzazole Compounds. Molecules (Basel, Switzerland), 25(20), 4749. [Link]
-
ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Gouverneur, V. (2014). The role of fluorine in medicinal chemistry. Taylor & Francis. [Link]
-
Mykhailiuk, P. K. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert opinion on drug discovery, 16(11), 1319–1331. [Link]
-
ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 83341-28-0 Cas No. | 5-Fluoro-4-methyl-2-nitrophenol | Matrix Scientific [matrixscientific.com]
- 3. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]


